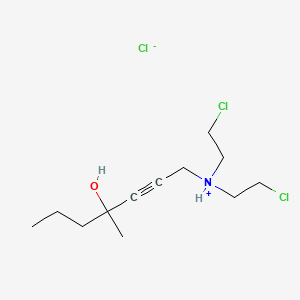
4-Methyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a heptyn backbone, a bis(2-chloroethyl)amino group, and a hydroxyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride typically involves multiple steps. One common route starts with the alkylation of 4-methyl-2-heptyn-4-ol with bis(2-chloroethyl)amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques such as crystallization, recrystallization, and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the bis(2-chloroethyl)amino group may produce a primary or secondary amine.
Scientific Research Applications
4-Methyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving abnormal cell growth and proliferation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or the disruption of DNA replication and transcription. These interactions can result in various biological effects, including cytotoxicity and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(bis(2-chloroethyl)amino)-2-butyne-1,4-diol
- 4-Methyl-1-(bis(2-chloroethyl)amino)-2-pentyne-1,4-diol
- 4-Methyl-1-(bis(2-chloroethyl)amino)-2-hexyn-1,4-diol
Uniqueness
4-Methyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride is unique due to its specific combination of functional groups and its heptyn backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
CAS No. |
40415-91-6 |
|---|---|
Molecular Formula |
C12H22Cl3NO |
Molecular Weight |
302.7 g/mol |
IUPAC Name |
bis(2-chloroethyl)-(4-hydroxy-4-methylhept-2-ynyl)azanium;chloride |
InChI |
InChI=1S/C12H21Cl2NO.ClH/c1-3-5-12(2,16)6-4-9-15(10-7-13)11-8-14;/h16H,3,5,7-11H2,1-2H3;1H |
InChI Key |
JIXYJVFGTQOQCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C#CC[NH+](CCCl)CCCl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13732437.png)
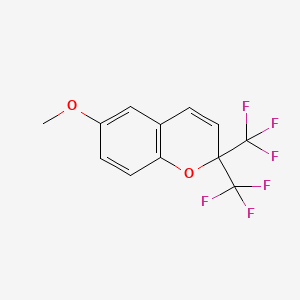
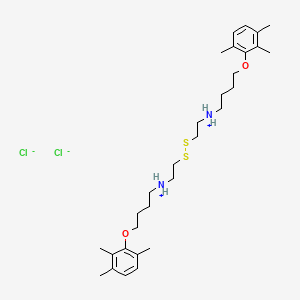
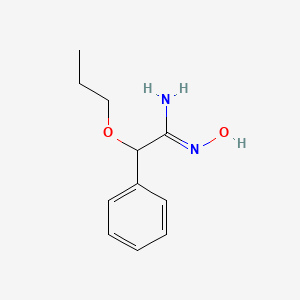
![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)

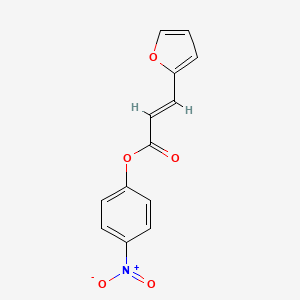
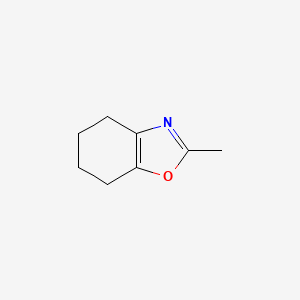
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
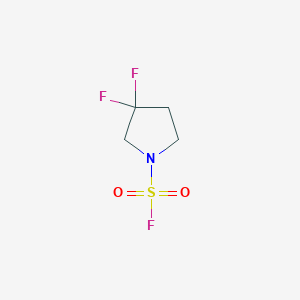

![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
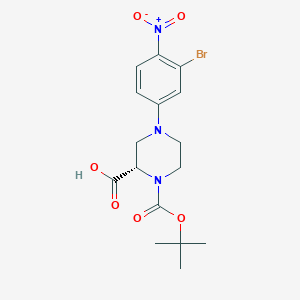
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)
